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molecular formula C6H11N3S2 B8323447 2-Amino-5-(2-aminoethyl)thiomethylthiazole

2-Amino-5-(2-aminoethyl)thiomethylthiazole

Cat. No. B8323447
M. Wt: 189.3 g/mol
InChI Key: PCOGQWHIQPJXDA-UHFFFAOYSA-N
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Patent
US04049669

Procedure details

Conversion of the compounds of formula II to the pharmacologically active guanidine and thiourea products is accomplished in a variety of ways. When R2 is --SCH2CH2NH2, the 2-amino group of the 2-amino-5-(2-aminoethyl)thiomethylthiazole is removed, for example by reaction with ethylnitrite, to give the corresponding 5-(2-aminoethyl)thiomethylthiazole compound which is then treated with methyl isothiocyanate to give the corresponding N-methyl-N'-[2-(4-R1 -thiazolylmethylthio)ethyl]thioureas. Reaction of the same 5-(2-aminoethyl)thiomethylthiazole compound with N-cyano-N',S-dimethylisothiourea gives the corresponding N-cyano-N'-methyl-N"-[2-(4-R1 -thiazolylmethylthio)ethyl]guanidines. The guanidine products are also prepared by reaction of the 5-(2-aminoethyl)thiomethylthiazole with dimethyl-N-cyanoimidodithiocarbonate and subsequently reacting the resulting N-cyano-N'-[2-(4-R1 -thiazolylmethylthio)ethyl]-S-methylisothiourea with methylamine.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(N)=N.NC(N)=S.N[C:10]1[S:11][C:12]([CH2:15][S:16][CH2:17][CH2:18][NH2:19])=[CH:13][N:14]=1.C(ON=O)C>>[NH2:19][CH2:18][CH2:17][S:16][CH2:15][C:12]1[S:11][CH:10]=[N:14][CH:13]=1

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CN1)CSCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)ON=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCSCC1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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